2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acridine moiety, which is known for its biological activity, attached to a phenylbutyric acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride typically involves the reaction of 9-aminoacridine with p-bromophenylbutyric acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenylbutyric acid derivatives.
Scientific Research Applications
2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can affect gene expression and replication.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and pigments due to the fluorescent properties of the acridine moiety.
Mechanism of Action
The mechanism of action of 2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the activity of enzymes such as topoisomerases that are essential for DNA replication and transcription. The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9-Aminoacridine: The parent compound of 2-(p-(9-Acridinylamino)phenyl)butyric acid, hydrochloride, known for its antiseptic properties.
Phenylbutyric Acid: A compound used in the treatment of urea cycle disorders.
Uniqueness
This compound is unique due to its combined structural features of acridine and phenylbutyric acid. This combination imparts both the biological activity of acridine derivatives and the therapeutic potential of phenylbutyric acid derivatives, making it a compound of significant interest in medicinal chemistry and drug development.
Properties
CAS No. |
66147-48-6 |
---|---|
Molecular Formula |
C23H21ClN2O2 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[4-(acridin-10-ium-9-ylamino)phenyl]butanoic acid;chloride |
InChI |
InChI=1S/C23H20N2O2.ClH/c1-2-17(23(26)27)15-11-13-16(14-12-15)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22;/h3-14,17H,2H2,1H3,(H,24,25)(H,26,27);1H |
InChI Key |
ZPRMZEFYIJPPBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)NC2=C3C=CC=CC3=[NH+]C4=CC=CC=C42)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.